

physical and chemical characteristics of 5-Methoxycanthin-6-one

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5-Methoxycanthin-6-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of **5-Methoxycanthin-6-one**, a naturally occurring β -carboline alkaloid. The information is compiled to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical and Chemical Characteristics

5-Methoxycanthin-6-one is a solid, organic heterotetracyclic compound.[1] It belongs to the canthin-6-one class of alkaloids, which are known for their diverse biological activities.[1]

Structural and General Properties



Property	Value	Reference
Molecular Formula	C15H10N2O2	[1]
Molecular Weight	250.25 g/mol	[1]
CAS Number	15071-56-4	[1]
Physical Description	Solid	[1]
Melting Point	243 - 244 °C	[1]

Spectroscopic Data

The ultraviolet spectrum of **5-Methoxycanthin-6-one**, when measured in ethanol, displays several absorption maxima, which is characteristic of its extended aromatic system.

λmax (nm)	Solvent
242, 247, 263 (shoulder), 296, 306 (shoulder), 324 (shoulder), 339.5, 355, 373	Ethanol

Detailed ¹H and ¹³C NMR data for **5-Methoxycanthin-6-one** are not readily available in the reviewed literature. However, the spectral data for the closely related compound, 9-methoxycanthin-6-one, can provide a reference for structural elucidation.

The mass spectrum of **5-Methoxycanthin-6-one** shows a molecular ion peak consistent with its molecular weight.

Mass Spectrometry Data	
Molecular Ion (M+)	m/z 250

Solubility

Canthin-6-one alkaloids, including **5-Methoxycanthin-6-one**, are generally characterized by low solubility in aqueous solutions due to their rigid and predominantly non-polar heterocyclic



structure.[2] For experimental purposes, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol.[2]

Experimental Protocols Isolation from Natural Sources

5-Methoxycanthin-6-one has been isolated from various plant species, including Picrasma quassioides.[3] The following is a generalized protocol for the isolation and purification of canthin-6-one alkaloids from plant material, which can be adapted for **5-Methoxycanthin-6-one**.

2.1.1. Extraction

- Plant Material Preparation: Air-dry the relevant plant parts (e.g., stem bark, roots) and grind them into a fine powder.
- Maceration: Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours). The process should be repeated multiple times with fresh solvent to ensure complete extraction.
- Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.

2.1.2. Purification

- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatography: The fraction containing the target compound is then subjected to column chromatography, typically using silica gel as the stationary phase and a gradient solvent system (e.g., chloroform-methanol or hexane-ethyl acetate) for elution.
- Further Purification: Fractions containing the desired alkaloid are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).



Synthesis

The total synthesis of the canthin-6-one core can be achieved through various strategies, including the Pictet-Spengler reaction and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] A detailed, step-by-step synthesis protocol specifically for **5-Methoxycanthin-6-one** is not readily available in the reviewed literature but would likely involve the construction of the β -carboline core followed by the formation of the D-ring lactam.

Biological Activity and Signaling Pathways

Canthin-6-one alkaloids exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.

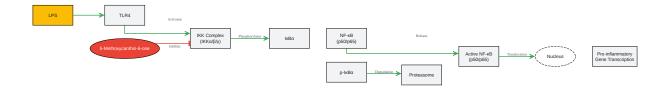
Anti-inflammatory Activity via NF-kB Pathway Inhibition

Canthin-6-one and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition is a significant area of interest for drug development. The mechanism of inhibition involves the prevention of the phosphorylation of IκBα (Inhibitor of kappa B alpha), which is a critical step in the activation of NF-κB.

Experimental Protocol for Determining NF-kB Inhibition:

- Cell Culture and Treatment: A suitable cell line (e.g., macrophages or astrocytes) is cultured
 and pre-treated with 5-Methoxycanthin-6-one for a specific duration.
- Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
- Western Blot Analysis: Cell lysates are collected, and the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, IKΚα/β, and p65) is analyzed by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation of these proteins in the presence of **5-Methoxycanthin-6-one** indicates inhibition of the pathway.





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Inhibition of the NF-kB Signaling Pathway

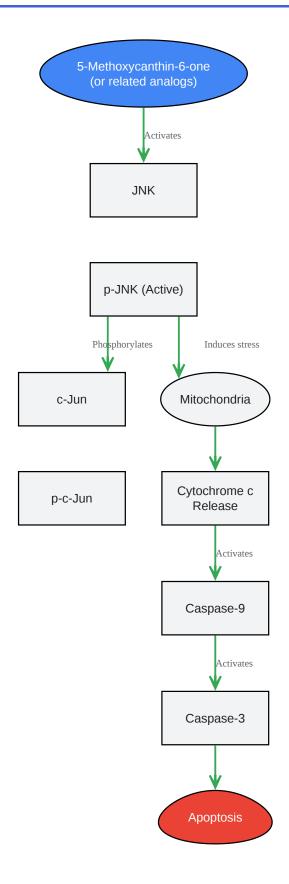
Apoptosis Induction via JNK Pathway

The related compound, 1-Methoxycanthin-6-one, has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6] JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in stress-induced apoptosis.

Experimental Protocol for Assessing JNK-mediated Apoptosis:

- Cell Culture and Treatment: Cancer cell lines (e.g., Jurkat) are treated with varying concentrations of the canthin-6-one derivative.
- JNK Activation Analysis: Western blot analysis is performed on cell lysates to detect the phosphorylated (active) forms of JNK and its downstream substrate, c-Jun.
- Apoptosis Assay: Apoptosis is quantified using methods such as flow cytometry to measure
 the percentage of cells in the sub-G1 phase of the cell cycle or by detecting the cleavage of
 caspase-3, a key executioner of apoptosis.
- Inhibitor Studies: To confirm the role of JNK, cells are pre-treated with a specific JNK inhibitor (e.g., SP600125) before the addition of the canthin-6-one derivative. A reduction in apoptosis in the presence of the inhibitor confirms the JNK-dependent mechanism.[5][6]





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JNK-Mediated Apoptotic Pathway



Conclusion

5-Methoxycanthin-6-one is a promising natural product with significant biological activities that warrant further investigation. This guide provides a foundational understanding of its physicochemical properties and biological mechanisms of action. The detailed experimental approaches and pathway diagrams are intended to facilitate future research into its therapeutic potential. Further studies are required to fully elucidate its spectroscopic properties, solubility, and to develop optimized synthesis and isolation protocols.

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